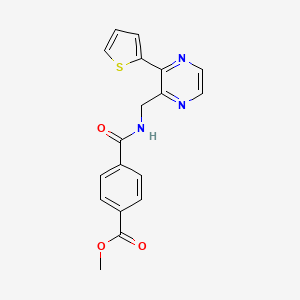
Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR and mass spectrometry . Density Functional Theory (DFT) calculations can also be used to obtain geometric, electronic, and energy parameters of optimized structures .Chemical Reactions Analysis
The reactivity of this compound can be inferred from its HOMO-LUMO energy gap. A higher energy gap indicates that the compound is more stable and less reactive, while a lower energy gap suggests that the compound is less stable and more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. Its molecular weight is 353.4. Other properties such as its reactivity can be inferred from its HOMO-LUMO energy gap .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- The synthesis of novel compounds incorporating thiophene moieties, such as "Methyl 4-(((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate," has been explored to evaluate their antibacterial activity. Notably, compounds synthesized from similar frameworks have demonstrated promising antibacterial activity against various strains, highlighting the potential of thiophene-containing compounds in pharmaceutical applications (El-Haggar et al., 2015).
Antimicrobial and Anticancer Properties
- Research into hybrid compounds containing thiophene scaffolds has shown that these compounds exhibit promising activity against fungal and bacterial strains. This suggests the potential for developing new antimicrobial agents based on the structural framework of "this compound" (Ashok et al., 2016).
Photocatalytic and Electrocatalytic Applications
- The structural motif related to "this compound" has been incorporated into coordination polymers, exhibiting dual photocatalytic and electrocatalytic performances. This opens up avenues for environmental and energy-related applications, particularly in the degradation of organic dyes and the electrocatalytic reduction of hydrogen peroxide (Hao et al., 2019).
Antitumor Activities
- Compounds synthesized from thiophene-containing frameworks have been evaluated for their anti-tumor activities, specifically against hepatocellular carcinoma cell lines. The findings indicate that certain derivatives show promising activities, suggesting potential therapeutic applications for "this compound" related structures (Gomha et al., 2016).
Safety and Hazards
As a research compound, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures. In studies of related compounds, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells .
Eigenschaften
IUPAC Name |
methyl 4-[(3-thiophen-2-ylpyrazin-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-24-18(23)13-6-4-12(5-7-13)17(22)21-11-14-16(20-9-8-19-14)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPJGXZXXEDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
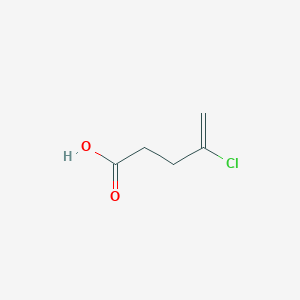
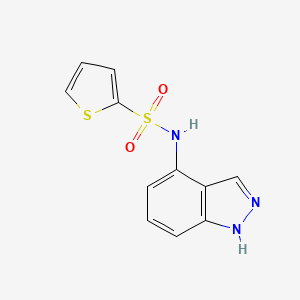
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807428.png)


![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2807431.png)
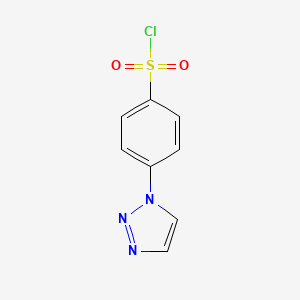

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)
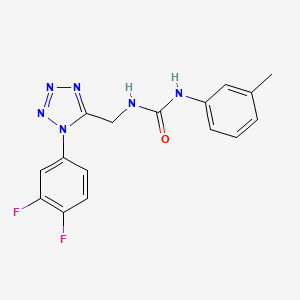
![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)
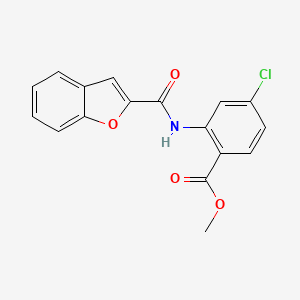
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2807445.png)
